molecular formula C16H17BrN2O3S B6351203 N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 2484905-98-6

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6351203
CAS No.: 2484905-98-6
M. Wt: 397.3 g/mol
InChI Key: CAPOVMKFVXUYEX-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H17BrN2O3S This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 3-bromo-4-methoxyacetophenone with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyacetophenone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The sulfonohydrazide moiety can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-2-(4-morpholinyl)acetohydrazide
  • N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-3-(phenylthio)propanohydrazide

Uniqueness

N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and methoxy group enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-11-4-7-14(8-5-11)23(20,21)19-18-12(2)13-6-9-16(22-3)15(17)10-13/h4-10,19H,1-3H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOVMKFVXUYEX-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.